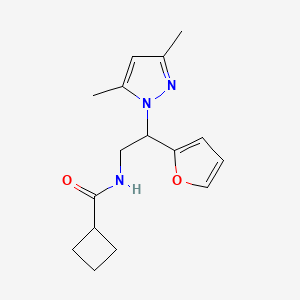
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB-13 and belongs to the family of synthetic cannabinoids. CB-13 has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily found in the immune system and peripheral tissues.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of heterocyclic compounds based on the furan and pyrazole motifs involve reactions leading to the formation of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These processes highlight the chemical flexibility and utility of the furan and pyrazole units in constructing complex molecules for further scientific investigation (El-Essawy & Rady, 2011).
Antimicrobial and Anticancer Activities
- Research into the antimicrobial and anticancer properties of compounds derived from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclobutanecarboxamide has been conducted. These studies focus on the development of new molecules with potential applications in treating diseases and exploring the biological activities of these novel compounds (Zaki, Al-Gendey, & Abdelhamid, 2018).
Novel Synthetic Routes
- The exploration of novel synthetic routes for the creation of diverse heterocyclic compounds demonstrates the compound's role in advancing synthetic organic chemistry. This includes the development of pyridines, pyrazolines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives, showcasing the compound's versatility in facilitating the synthesis of a wide array of structurally diverse molecules (Ergun et al., 2014).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-9-12(2)19(18-11)14(15-7-4-8-21-15)10-17-16(20)13-5-3-6-13/h4,7-9,13-14H,3,5-6,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJQAJISNWSASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCC2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2701432.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2701435.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701438.png)
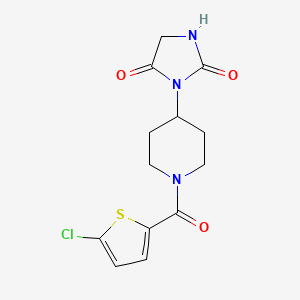
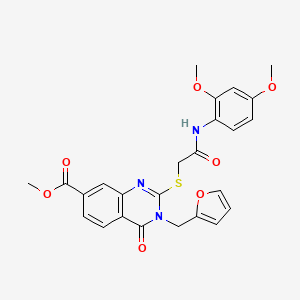
![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)
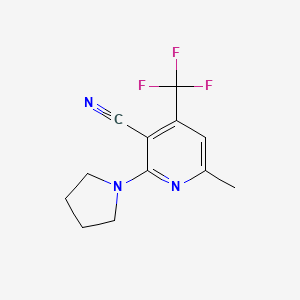
![3-[[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701445.png)
![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)
![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)
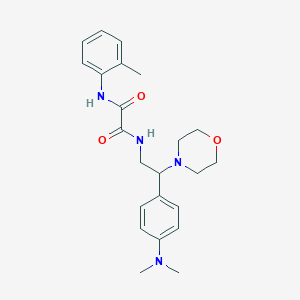
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)